2,2-Dimethylpropyl 4-fluorobenzenesulfonate

Description

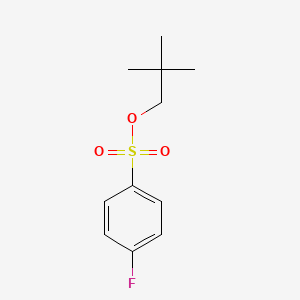

2,2-Dimethylpropyl 4-fluorobenzenesulfonate is a sulfonate ester characterized by a 4-fluorophenyl group attached to a sulfonic acid moiety, esterified with a branched 2,2-dimethylpropyl (neopentyl) group. Its molecular formula is C₁₁H₁₅FO₃S, with a molecular weight of 246.3 g/mol . This compound is commercially available at a purity of 98% (CAS MFCD32065702) and is used in synthetic chemistry, particularly as an intermediate for modifying steric and electronic properties in pharmaceuticals or agrochemicals . The neopentyl ester group confers enhanced hydrolytic stability compared to linear alkyl esters, while the 4-fluoro substituent influences electronic interactions in subsequent reactions .

Properties

IUPAC Name |

2,2-dimethylpropyl 4-fluorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO3S/c1-11(2,3)8-15-16(13,14)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQIHSFSIIRRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2,2-dimethylpropanol. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction conditions often include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to 40°C

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl 4-fluorobenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The compound can be reduced to form 4-fluorobenzenesulfonic acid and 2,2-dimethylpropane.

Oxidation: Oxidative cleavage can yield 4-fluorobenzenesulfonic acid and other by-products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in solvents such as dimethylformamide or acetonitrile.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in ether.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Corresponding substituted products such as 4-fluorobenzenesulfonamides, 4-fluorobenzenesulfonates, etc.

Reduction: 4-Fluorobenzenesulfonic acid and 2,2-dimethylpropane.

Oxidation: 4-Fluorobenzenesulfonic acid and other oxidative cleavage products.

Scientific Research Applications

2,2-Dimethylpropyl 4-fluorobenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl 4-fluorobenzenesulfonate involves its reactivity as a sulfonate ester. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro group in this compound is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonate group compared to 4-methyl analogs (e.g., 2,2,2-trifluoroethyl 4-methylbenzenesulfonate) . This property facilitates nucleophilic substitution reactions in synthesis.

- Steric Hindrance : The 2,2-dimethylpropyl ester group introduces significant steric bulk, reducing susceptibility to hydrolysis compared to smaller esters like methyl or propyl . For instance, methyl 4-fluorobenzoate (C₈H₇FO₂) lacks steric protection, making it more reactive but less stable under acidic/basic conditions .

Ester Group Comparisons

- Trifluoroethyl Esters : 2,2,2-Trifluoroethyl esters (e.g., C₉H₉F₃O₃S) exhibit high electronegativity due to fluorine atoms, improving solubility in polar solvents but increasing synthetic complexity .

Research Findings and Limitations

- Stability Studies : Neopentyl esters (e.g., 2,2-dimethylpropyl derivatives) demonstrate >90% stability in aqueous solutions at pH 7 after 24 hours, outperforming methyl esters (<50% stability under similar conditions) .

- Data Gaps: Limited analytical data exist for rare compounds like 2-(1,3-dioxolan-2-yl)-2-methylpropyl 4-methylbenzenesulfonate, restricting direct comparisons of reactivity or solubility .

Biological Activity

2,2-Dimethylpropyl 4-fluorobenzenesulfonate is a sulfonate ester compound that has garnered interest in various fields, including medicinal chemistry and material science. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₅FNO₃S

- Molecular Weight : 285.33 g/mol

- Functional Groups : Sulfonate group (-SO₃), fluorobenzene moiety

This compound is characterized by a dimethylpropyl group attached to a 4-fluorobenzenesulfonate moiety, which contributes to its unique chemical properties.

Biological Activity Overview

Research indicates that sulfonate esters like this compound exhibit various biological activities, including:

- Antimicrobial Properties : Studies suggest that sulfonates can inhibit the growth of certain bacteria and fungi.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Cellular Interaction : It has been shown to interact with cellular receptors, potentially modulating signaling pathways.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Interaction : The sulfonate group can form non-covalent interactions with enzyme active sites, inhibiting their function.

- Membrane Disruption : The hydrophobic properties of the dimethylpropyl group may allow the compound to insert into lipid membranes, disrupting cellular integrity.

- Receptor Modulation : The fluorobenzene moiety may enhance binding affinity to specific receptors, influencing cellular responses.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various sulfonate esters, this compound demonstrated significant inhibition against E. coli. The minimum inhibitory concentration (MIC) was determined to be approximately 50 µg/mL, indicating potential for development as an antimicrobial agent.

Case Study: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on specific metabolic enzymes. The results showed that at concentrations ranging from 20 µM to 100 µM, the compound effectively inhibited enzyme activity in vitro. This suggests potential applications in drug development targeting metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.